molecular formula C3H8N4 B124161 1-Propanamine, 3-azido- CAS No. 88192-19-2

1-Propanamine, 3-azido-

Cat. No. B124161
CAS RN: 88192-19-2
M. Wt: 100.12 g/mol
InChI Key: OYBOVXXFJYJYPC-UHFFFAOYSA-N
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Description

1-Propanamine, 3-azido-, also known as 3-Azido-1-propylamine, is a chemical compound with the molecular formula C3H8N4 . It is a clear colorless to pale yellow liquid . This compound is used in the preparation of perylenedimides derivative by reacting with 1,6,7,12-tetrachloroperylene-3,4:9,10-tetracarboxyanhydride, which is used in click chemistry .


Synthesis Analysis

The synthesis of amines, such as 1-Propanamine, 3-azido-, can be achieved through various methods including the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of 1-Propanamine, 3-azido- consists of three carbon atoms, eight hydrogen atoms, and four nitrogen atoms, giving it a molecular weight of 100.12 g/mol .


Chemical Reactions Analysis

1-Propanamine, 3-azido- is used in click chemistry, a type of chemical reaction that joins small units together in a modular fashion, forming more complex structures . It can react with the starch sugar of potato starch for complexation and transfection of plasmid DNA .


Physical And Chemical Properties Analysis

1-Propanamine, 3-azido- is a liquid at room temperature with a density of 1.020 g/mL at 25 °C . It has a refractive index of 1.471 .

Scientific Research Applications

Synthesis and Structure

  • Synthesis and Magnetic Properties : A study by Bhowmik et al. (2014) discusses the synthesis of μ1,1- and μ1,3-azido bridged chains using 1-propanamine derivatives, revealing insights into their magnetic properties and structural characteristics (Bhowmik et al., 2014).

Industrial and Environmental Applications

  • Hypergolic Ionic Liquids : Joo et al. (2010) present research on azido-functionalized ionic liquids, including derivatives of 1-propanamine, for use as hypergolic fuels in place of toxic hydrazine derivatives (Young‐Hyuk Joo et al., 2010).

Biomedical Applications

  • Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) discuss a compound with a 1-propanamine structure effective against emesis and depression, highlighting its potential in medical applications (Harrison et al., 2001).
  • Biofabrications and Biocompatibility : Nada et al. (2018) explore the use of azido-ethyl cellulose, a derivative of 1-propanamine, in scaffold formation and biofabrications, demonstrating its biocompatibility in human skin fibroblast cells (Nada et al., 2018).
  • Antimicrobial Activity : Kaushik and Luxmi (2017) synthesized 1-propanamine derivatives to test their antimicrobial potential, showing effectiveness against various bacterial and fungal cultures (Kaushik & Luxmi, 2017).

Chemical Analysis and Identification

  • Liquid Chromatographic Analysis : Noggle et al. (1991) conducted an analysis of 1-propanamines, providing insight into their chemical properties and identification (Noggle et al., 1991).

Photochemistry

  • Photoinduced Bond Cleavage : Klima et al. (2007) investigated the photoinduced C-N bond cleavage in azido-1,3-diphenyl-propan-1-one derivatives, relevant for understanding the photoreactivity of similar compounds (Klima et al., 2007).

Solid-State Chemistry

  • Interconversion of Copper(II) Complexes : Naiya et al. (2011) studied the solution and solid-state inter-conversion of Cu(II)-azido complexes, including 1-propanamine derivatives, revealing insights into their structural dynamics (Naiya et al., 2011).

Safety And Hazards

1-Propanamine, 3-azido- is classified as a flammable liquid and vapor, and it is toxic if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

1-Propanamine, 3-azido- has been used in the synthesis of mannopyranoside dendrimers for studying multivalent carbohydrate-protein interactions . It has potential applications in the field of analytical chemistry and clinical relevance .

properties

IUPAC Name

3-azidopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4/c4-2-1-3-6-7-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBOVXXFJYJYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236880
Record name 1-Propanamine, 3-azido-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanamine, 3-azido-

CAS RN

88192-19-2
Record name 3-Azidopropylamine
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Record name 1-Propanamine, 3-azido-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azidopropylamine
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Record name 3-Azidopropylamine
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